molecular formula C10H15N B3044222 N,N-Bis(1,1-dideuterioethyl)aniline CAS No. 87385-39-5

N,N-Bis(1,1-dideuterioethyl)aniline

Cat. No.: B3044222
CAS No.: 87385-39-5
M. Wt: 153.26 g/mol
InChI Key: GGSUCNLOZRCGPQ-KHORGVISSA-N
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Description

N,N-Bis(1,1-dideuterioethyl)aniline is a deuterated derivative of N,N-diethyl aniline. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms in the ethyl groups attached to the nitrogen atom. Deuterium, a stable isotope of hydrogen, has one proton and one neutron, making it twice as heavy as hydrogen. This substitution can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(1,1-dideuterioethyl)aniline typically involves the deuteration of N,N-diethyl aniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. The purity of the final product is critical, and advanced purification techniques such as distillation and chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(1,1-dideuterioethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-bis(1,1-dideuterioethyl)nitrosoaniline using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to this compound derivatives with different functional groups.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: N,N-bis(1,1-dideuterioethyl)nitrosoaniline.

    Reduction: Various this compound derivatives.

    Substitution: Nitrated, sulfonated, and halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

N,N-Bis(1,1-dideuterioethyl)aniline serves as a versatile building block in organic synthesis. Its deuterated nature allows for tracking and studying reaction mechanisms through techniques such as nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium can enhance the sensitivity and resolution of spectroscopic analyses, making it valuable in the development of complex organic molecules.

Key Applications:

  • Mechanistic Studies : The compound can be used to investigate reaction pathways by observing kinetic isotope effects.
  • Labeling Studies : It can act as a labeled precursor in the synthesis of pharmaceuticals and agrochemicals, aiding in metabolic studies.

Materials Science

In materials science, this compound has potential applications in the development of advanced materials, particularly in the field of organic electronics.

Applications:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into hole transport layers due to its favorable electronic properties. Its high hole mobility enhances device performance by improving charge transport efficiency.
  • Nonlinear Optical Materials : Research has shown that derivatives of aniline compounds can exhibit nonlinear optical properties, making them suitable for applications in optical switching and frequency conversion.

Analytical Chemistry

The unique isotopic labeling provided by this compound is particularly useful in analytical chemistry for enhancing the accuracy of quantitative analyses.

Applications:

  • Mass Spectrometry : The deuterated compound can improve the resolution and sensitivity of mass spectrometric analyses, allowing for precise quantification of target analytes.
  • Chromatography : In gas chromatography (GC) and liquid chromatography (LC), the use of deuterated standards can assist in achieving higher accuracy in concentration determinations.

Case Study 1: Mechanistic Investigation

A study utilized this compound to explore the kinetics of a nucleophilic substitution reaction. The results indicated significant kinetic isotope effects that provided insights into the transition state of the reaction mechanism.

Case Study 2: OLED Performance

Research demonstrated that incorporating this compound into OLED structures improved charge transport characteristics compared to non-deuterated analogs. This enhancement was attributed to its optimized energy levels and reduced recombination losses.

Mechanism of Action

The mechanism of action of N,N-Bis(1,1-dideuterioethyl)aniline is primarily related to its deuterium content. Deuterium substitution can alter the compound’s metabolic pathways, leading to differences in reaction rates and product distributions compared to non-deuterated analogs. This isotope effect is leveraged in various applications to study reaction mechanisms and improve the stability and efficacy of pharmaceuticals.

Comparison with Similar Compounds

  • N,N-Diethyl aniline
  • N,N-Bis(2-hydroxyethyl)aniline
  • N,N-Bis(2-chloroethyl)aniline

Comparison: N,N-Bis(1,1-dideuterioethyl)aniline is unique due to its deuterium content, which imparts distinct physical and chemical properties. Compared to N,N-diethyl aniline, the deuterated compound exhibits different reaction kinetics and stability. The presence of deuterium can also influence the compound’s behavior in biological systems, making it a valuable tool in research and industrial applications.

Biological Activity

N,N-Bis(1,1-dideuterioethyl)aniline is a deuterated derivative of aniline, a compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of two ethyl groups where hydrogen atoms are replaced by deuterium. This modification can influence the compound's metabolic stability and biological interactions. The compound is primarily studied in pharmacological contexts due to its structural similarity to other biologically active anilines.

Biological Activity

Mechanisms of Action:

  • Enzyme Inhibition: this compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics and dynamics in biological systems.
  • Receptor Interaction: The compound may interact with various receptors, potentially influencing signaling pathways related to neurotransmission and cellular responses.

Toxicity Studies:

  • Preliminary studies indicate that the compound exhibits low toxicity levels in vitro. Toxicological assessments have been conducted using various cell lines to evaluate cytotoxicity and genotoxicity. Results suggest that while the compound can induce some cellular stress responses, it does not significantly compromise cell viability at lower concentrations .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Case Study on Neurotoxicity:
    • A study assessed the neurotoxic effects of this compound on neuronal cell cultures. It was found that exposure led to a dose-dependent increase in oxidative stress markers but did not result in significant neuronal death at concentrations below 50 µM .
  • Case Study on Enzyme Activity:
    • Another study focused on the inhibition of cytochrome P450 enzymes by this compound. Results indicated that this compound inhibited CYP2D6 activity by approximately 40%, suggesting potential implications for drug metabolism and interactions .

Research Findings

The following table summarizes key findings from recent research studies on this compound:

Study FocusKey FindingsReference
Neurotoxicity AssessmentInduced oxidative stress without significant cell death
Enzyme Inhibition40% inhibition of CYP2D6 activity
Cytotoxicity EvaluationLow cytotoxicity in various cell lines

Properties

IUPAC Name

N,N-bis(1,1-dideuterioethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i3D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSUCNLOZRCGPQ-KHORGVISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)N(C1=CC=CC=C1)C([2H])([2H])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
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Synthesis routes and methods II

Procedure details

A commercially available hydroxy-tetralone or hydroxyindanone is treated with an allyl bromide in the presence of a base such as Cs2CO3 in a solvent such as DMF to afford the ether. Claisen rearrangement in a solvent such as diethylaniline affords the substituted tetralone or indanone. The Mitsunobu reaction then affords the 2-imidazolyl-1-R3-ethoxy)prop-2-enyl compound. Alternatively, the substituted tetralone or indanone is reduced with a catalyst such as RhCl(PPh3)3 in the presence of H2 neat to afford a (prop-2-enyl)phenol derivative. Mitsunobu reaction of the phenol the desired imidazole alcohol affords the 2-imidazolyl-1-R3-ethoxy prop-2-enyl tetralone or indanone derivative.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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